(2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one
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Description
(2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C21H15ClN2OS and its molecular weight is 378.87. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis
The structural properties of similar compounds have been studied, revealing insights into the molecular configurations and interactions. For instance, Akkurt et al. (2010) examined the dihedral angles and intermolecular hydrogen bonds in a closely related compound, highlighting the importance of these factors in molecular stability and interactions (Akkurt et al., 2010).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds in this chemical family. Güzeldemirci et al. (2013) synthesized derivatives and evaluated their antibacterial and antifungal activities, showing significant effects against various pathogens (Güzeldemirci et al., 2013).
Cytotoxicity in Cancer Research
Compounds with a similar structure have been synthesized and tested for cytotoxicity against human cancer cell lines. Ding et al. (2012) found that one compound showed potential as an inhibitor against certain cancer cells, demonstrating the relevance of this chemical class in cancer research (Ding et al., 2012).
Corrosion Inhibition
In the field of material science, studies like that by Saady et al. (2021) have investigated the use of similar compounds as corrosion inhibitors, evaluating their effectiveness through various techniques (Saady et al., 2021).
Isomorphism and Molecular Packing
Research by Skrzypiec et al. (2012) on isomorphous compounds provides insights into molecular packing and the role of weak interactions in crystal structures, which is crucial for understanding the solid-state behavior of these compounds (Skrzypiec et al., 2012).
Monoamine Oxidase Inhibition
A study conducted in 2022 explored the inhibitory effects of similar compounds on monoamine oxidase, providing a potential application in neurological or psychiatric conditions (Anonymous, 2022).
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-14-2-4-16(5-3-14)20-18(24-12-13-26-21(24)23-20)10-11-19(25)15-6-8-17(22)9-7-15/h2-13H,1H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTFNKVKBVIJSO-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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